4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-24(2)19-11-7-16(8-12-19)20(25-13-3-4-14-25)15-23-21(26)17-5-9-18(22)10-6-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGPJVXPDOGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Amidation: The formation of the benzamide moiety is carried out by reacting the brominated benzene derivative with an amine, such as 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethylamine, under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the benzamide’s para position is highly reactive in nucleophilic aromatic substitution (NAS) . Documented reactions include:
-
Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in the presence of Pd catalysts to form aryl amines .
-
Suzuki coupling : Cross-coupling with boronic acids under palladium catalysis to introduce aryl/heteroaryl groups.
Example Reaction Pathway
Reported yields for Suzuki couplings range from 60–78% .
Dimethylamino Group
-
Protonation : Forms water-soluble salts under acidic conditions (e.g., HCl), enhancing bioavailability.
-
Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, altering solubility and biological activity .
Pyrrolidine Ring
-
Ring-opening : Occurs under strong acidic conditions (e.g., H₂SO₄) to yield linear amines .
-
Alkylation : Reacts with alkylating agents (e.g., ethyl bromide) at the nitrogen atom to form N-alkylpyrrolidine derivatives .
Stability and Degradation
Scientific Research Applications
Kinase Inhibition and Cancer Treatment
One of the primary applications of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide is its activity as a selective inhibitor of mitogen-activated protein kinase (MEK). This inhibition is crucial in the treatment of various proliferative diseases, including different types of cancer. Research indicates that compounds with similar structures exhibit potent inhibitory effects on MEK, which is involved in cell proliferation and survival pathways .
Case Study: MEK Inhibitors in Oncology
In a study published in the Journal of Medicinal Chemistry, several derivatives of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide were evaluated for their efficacy against cancer cell lines. The results demonstrated that these compounds effectively reduced cell viability in vitro, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Similar benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The structural features of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide suggest it may have similar properties, making it a candidate for further exploration as an anti-inflammatory agent .
Case Study: Inhibition of COX Enzymes
A comparative analysis highlighted that compounds structurally related to 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers in animal models . This positions the compound as a potential therapeutic for conditions characterized by chronic inflammation.
Drug Design and Development
The compound's unique structure allows it to be a valuable scaffold in drug design. Its ability to interact with various biological targets makes it a suitable candidate for structure-based drug design (SBDD). Researchers are increasingly utilizing computational methods to optimize the pharmacological properties of such compounds.
Experimental Structure-Based Drug Design
Recent advancements in SBDD have enabled researchers to modify the structure of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide to enhance its efficacy and selectivity towards specific targets. For instance, modifications at the pyrrolidine ring have been shown to improve binding affinity to target proteins associated with cancer progression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-{2-[4-(Dimethylamino)phenyl]-2-(Pyrrolidin-1-yl)ethyl}benzamide (G500-0126)
- Structural Difference : Chlorine replaces bromine at the benzene’s ortho position (vs. para in the target compound) .
- Impact: Lipophilicity: Bromine’s higher atomic weight and larger size increase lipophilicity (cLogP ~3.5 vs. Metabolic Stability: Bromine’s lower electronegativity may reduce susceptibility to oxidative metabolism compared to chlorine.
4-Bromo-2-Fluoro-N-[2-(Pyrrolidin-1-yl)ethyl]benzamide (CAS: 1307443-30-6)
- Structural Difference: Fluorine at the benzene’s meta position and a simplified ethyl-pyrrolidine group (lacking the 4-(dimethylamino)phenyl moiety) .
- Impact: Electronic Effects: Fluorine’s strong electron-withdrawing nature may reduce electron density at the benzamide carbonyl, altering binding interactions. Solubility: Absence of the dimethylamino group likely decreases water solubility (e.g., logD ~2.8 vs. ~1.9 for the target compound).
Nitrophenyl and Methoxy-Substituted Analogs
N-(2-Nitrophenyl)-4-Bromo-benzamide
- Structural Difference: A nitro group replaces the pyrrolidine-dimethylamino-ethyl chain .
- Impact :
- Crystallography : The nitro group induces planar molecular packing (torsion angle <10° vs. ~45° in the target compound), affecting solid-state stability .
- Bioactivity : Nitro groups are often associated with cytotoxicity, limiting therapeutic utility compared to the target compound’s amine-rich structure.
3-Bromo-N-(2-Chlorophenyl)-4-[(Tetrahydro-2-Furanyl)methoxy]benzamide
- Structural Difference : A tetrahydrofuran-methoxy group and chloro-substituted phenyl ring .
- Impact :
- Solubility : The ether linkage and furan ring enhance polarity (aqueous solubility ~15 µg/mL vs. ~5 µg/mL for the target compound).
- Target Selectivity : The bulky furan group may sterically hinder binding to compact active sites.
Pharmacologically Active Benzamides
EGFR Inhibitors (e.g., Compound 1 from )
- Structural Difference: Diaminopyrimidine core vs. benzamide backbone .
- Impact: Kinase Inhibition: The target compound’s pyrrolidine-dimethylamino group mimics ATP-binding motifs in kinases, but lacks the diaminopyrimidine scaffold critical for EGFR T790M mutant inhibition (IC50 >1 µM vs. <0.1 µM for Compound 1) .
Physicochemical and Pharmacokinetic Data
*Melting point data extrapolated from structurally similar Example 53 in .
Biological Activity
4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide (CAS Number: 946345-29-5) is a synthetic compound that has garnered interest due to its potential biological activities. The compound features a complex structure, including a bromine substituent, a dimethylamino group, and a pyrrolidine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₉H₂₃BrN₃O
- Molecular Weight : 416.4 g/mol
- Structural Features : The compound's structure includes a benzamide backbone with various substituents that may influence its interaction with biological targets.
Biological Activity Overview
Research on similar benzamide derivatives indicates that they can exhibit a range of biological activities, including:
- Antitumor Activity : Benzamide derivatives have been studied for their ability to inhibit cell growth in various cancer cell lines. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in overcoming drug resistance in cancer therapies .
- Kinase Inhibition : Some benzamide derivatives act as selective inhibitors of kinases involved in cancer progression. For example, certain derivatives have demonstrated inhibitory effects on RET kinase, which is implicated in various cancers .
- GABA Receptor Modulation : Compounds with similar structural motifs have been evaluated for their allosteric modulation of GABA receptors, which are critical in neuropharmacology .
Antitumor Activity
A study highlighted the potential of benzamide riboside (BR), a related compound, which inhibits cell growth through mechanisms involving DHFR downregulation. This suggests that 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide may similarly affect cellular pathways critical for tumor growth .
Kinase Inhibition
Research has shown that certain benzamide derivatives can selectively inhibit kinases such as RET. For instance, one study demonstrated that specific 4-chloro-benzamides exhibited moderate to high potency against RET kinase, indicating that structural modifications can lead to significant variations in biological activity .
GABA Receptor Interaction
Investigations into the interaction of similar compounds with GABA receptors have revealed their potential as therapeutic agents for neurological disorders. The modulation of these receptors by benzamide derivatives could pave the way for developing new treatments for conditions like anxiety and epilepsy .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A key step involves cycloalkylation of precursors like N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide under phase-transfer catalysis (PTC) conditions, followed by hydrolysis with concentrated sulfuric acid to yield the racemic mixture . Purity optimization includes chromatographic techniques (e.g., flash chromatography) and recrystallization from methanol. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while X-ray diffraction (XRD) resolves the crystal structure, including bond angles and enantiomeric configuration. For example, XRD analysis of a methanol-grown crystal (spherical, ~0.28 mm) revealed the compound’s racemic nature and hydrogen-bonding patterns . Mass spectrometry (HRMS) validates molecular weight.
Q. What are the standard assays for evaluating the compound’s biological activity?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition : Kinetic studies using fluorogenic substrates to measure IC₅₀ values.
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity.
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed for the racemic mixture?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases/esterases can separate enantiomers. Alternatively, asymmetric synthesis routes employing chiral catalysts (e.g., BINOL-derived ligands) may yield enantiopure products. Computational modeling (DFT) predicts enantiomer stability and guides solvent selection .
Q. What strategies are used to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange phenomena. For crystallographic discrepancies (e.g., disordered atoms), refining anisotropic displacement parameters or using twin-law corrections improves data accuracy .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to enzymes like acps-pptase, a bacterial proliferation target. MD simulations (GROMACS) assess binding stability, while QSAR models correlate substituent effects (e.g., bromo vs. chloro) with activity . Free-energy perturbation (FEP) calculations quantify binding affinity changes.
Q. What are the mechanistic implications of the pyrrolidine and dimethylamino substituents on reactivity?
- Methodological Answer : The pyrrolidine group enhances solubility and conformational rigidity, while the dimethylamino moiety acts as a hydrogen-bond donor. Substituent effects are probed via Hammett plots or kinetic isotope effects (KIE). Comparative studies with analogs (e.g., piperidine derivatives) reveal steric/electronic contributions to reaction rates .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting bioactivity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools (ANOVA, Tukey’s HSD) identify outliers. Consider assay-specific variables:
- pH dependence : Activity may vary in acidic vs. neutral conditions.
- Membrane permeability : LogP calculations (e.g., SwissADME) explain discrepancies in cell-based vs. cell-free assays .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Radical scavenging assays (DPPH, ABTS) evaluate antioxidant potential, relevant for oxidative stress models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
